Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Historical Context and Discovery
The synthesis of benzothiophene derivatives gained momentum in the late 20th century due to their structural resemblance to bioactive molecules. Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate emerged as part of efforts to optimize heterocyclic scaffolds for medicinal applications. Early synthetic routes for benzothiophenes, such as cyclization reactions involving mercaptoacetic acid and halobenzoyl compounds under alkaline conditions, laid the groundwork for later modifications. The specific incorporation of a chloroacetyl group and tetrahydrobenzothiophene core reflects advancements in functionalization strategies during the 2000s, driven by the need for molecules with improved pharmacokinetic properties.
Relevance in Contemporary Chemical Research
This compound is pivotal in drug discovery due to its dual functionality: the tetrahydrobenzothiophene core provides rigidity and lipophilicity, while the chloroacetyl group enables nucleophilic reactivity for further derivatization. Recent studies highlight benzothiophenes as modulators of biological targets such as RORγt and kinase enzymes, underscoring their therapeutic potential. Its structural features align with trends in fragment-based drug design, where compact scaffolds serve as building blocks for optimizing target affinity.
Overview of Benzothiophene Derivatives in Organic Chemistry
Benzothiophenes are sulfur-containing heterocycles valued for their electronic versatility and bioisosteric equivalence to indoles and benzofurans. Key derivatives include:
- Anticancer agents : Compounds like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives exhibit apoptosis-inducing activity in breast cancer models.
- Anti-inflammatory agents : Analogues with acylhydrazone moieties show dual COX/5-LOX inhibition.
- Antimicrobials : Substitutions at the 2- and 3-positions enhance activity against Gram-positive pathogens.
The tetrahydro modification in this compound reduces aromaticity, potentially improving solubility and metabolic stability compared to fully aromatic analogues.
Nomenclature and Structural Identification
Systematic IUPAC Name : Methyl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Molecular Formula : C₁₃H₁₆ClNO₃S
Molecular Weight : 301.79 g/mol
CAS Registry Number : 448226-78-6
Structural Features :
- Core : Tetrahydrobenzothiophene (fusion of cyclohexene and thiophene rings).
- Substituents :
- Methyl ester at C3.
- Chloroacetylamide at C2.
- Methyl group at C6.
Spectroscopic data (¹H NMR, ¹³C NMR) confirm the structure, with characteristic signals for the tetrahydro ring (δ 1.33–2.25 ppm), chloroacetyl group (δ 4.35 ppm for CH₂Cl), and methyl ester (δ 3.73 ppm).
Scope and Objectives of the Research
Current investigations focus on:
- Synthetic Optimization : Developing efficient routes using palladium catalysis or microwave-assisted cyclization.
- Biological Profiling : Evaluating kinase inhibition and antiproliferative activity.
- Structure-Activity Relationships (SAR) : Correlating substituent effects (e.g., chloroacetyl vs. trifluoroacetyl) with target selectivity.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-7-3-4-8-9(5-7)19-12(15-10(16)6-14)11(8)13(17)18-2/h7H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUGJPXQNROMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈ClN₃O₃S
- Molecular Weight : 315.82 g/mol
- CAS Number : 560080-98-0
The compound exhibits various biological activities primarily attributed to its structural features, including:
- Antimicrobial Activity : It has shown potential against various bacterial strains, possibly through inhibition of cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Activity Overview
| Activity Type | Details |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; potential as a novel antibiotic. |
| Anticancer | Induces apoptosis in cancer cell lines; may inhibit tumor growth in vivo. |
| Anti-inflammatory | Exhibits potential to reduce inflammation markers in preclinical models. |
Case Studies and Research Findings
- Antimicrobial Efficacy
-
Anticancer Activity
- In vitro studies indicated that the compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
- Another research effort focused on the compound's ability to disrupt microtubule formation in cancer cells, which is crucial for cell division .
- Anti-inflammatory Effects
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial:
Scientific Research Applications
Biological Activities
Preliminary studies indicate that methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit several significant biological activities:
- Antioxidant Activity : The compound shows potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage.
- Neuroprotective Effects : Research suggests it may protect neuronal cells from apoptosis under oxidative stress conditions.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to downregulate pro-inflammatory cytokines, indicating potential use in inflammatory disorders.
- Antimicrobial Activity : Initial studies demonstrate efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Study 1: Neuroprotective Mechanism
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and markers of oxidative damage compared to control groups.
Case Study 2: Anti-inflammatory Activity
Research published in Pharmacology Reports assessed the anti-inflammatory effects of the compound in a murine model of arthritis. Findings revealed that administration led to decreased swelling and lower levels of inflammatory cytokines such as IL-6 and TNF-alpha.
Case Study 3: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed significant inhibitory effects on bacterial growth at varying concentrations.
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Neuroprotective | Mitigates neuronal cell death under oxidative stress |
| Anti-inflammatory | Downregulates pro-inflammatory cytokines; potential use in inflammatory disorders |
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains |
Synthetic Routes
Several synthetic routes can be employed to produce this compound. These methods may include:
- One-Pot Multicomponent Reactions : This approach allows for efficient synthesis while minimizing waste.
- Green Synthesis Techniques : Utilizing environmentally friendly reagents and conditions to enhance sustainability in chemical manufacturing.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The chloroacetyl moiety (-CO-CH₂-Cl) is highly reactive toward nucleophiles due to the electron-withdrawing carbonyl group. This enables substitution reactions with amines, thiols, and other nucleophiles:
-
Reaction with amines : Cyclohexylamine displaces the chloride, forming alkylated derivatives. For example, treatment with cyclohexylamine yields Methyl 2-[(cyclohexylamino)acetyl]amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .
-
Kinetics : Reactions typically proceed in dichloromethane (DCM) at 0–25°C with triethylamine as a base, achieving yields >75% .
Acylation and Cyclization
The amino group on the benzothiophene core participates in acylation and cyclization:
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Benzoylation : Reaction with benzoyl chloride forms N-benzoyl derivatives, which are precursors to bioactive heterocycles .
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Cyclization with CS₂/KOH : Forms thiazinone or pyrimidinone derivatives under basic conditions, expanding the compound’s utility in synthesizing fused-ring systems .
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Yields the carboxylic acid derivative, which can further react to form salts or amides.
-
Conditions : NaOH (1M) in ethanol/water (1:1) at 60°C for 4 hours .
Biological Interaction and Mechanistic Pathways
The compound’s reactivity underpins its biological activity, particularly in anticancer applications:
Apoptosis Induction in MCF-7 Cells
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Mechanism : The chloroacetyl group forms covalent bonds with nucleophilic residues (e.g., cysteine) in JAK2 kinase, inhibiting phosphorylation and triggering apoptosis .
-
Flow cytometry data :
Parameter Value (% of cells) Early apoptosis (AV+/PI−) 8.73 Late apoptosis (AV+/PI+) 18.13 Necrosis 6.29
In Vivo Antitumor Activity
-
Tumor mass reduction : 26.6% in murine models, linked to the compound’s ability to disrupt tumor vasculature via JAK2/STAT3 pathway inhibition .
Comparative Reactivity with Analogues
Q & A
Q. What is the recommended synthetic route for Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Methodological Answer: The compound can be synthesized via a multi-step protocol involving acylation and cyclization. A representative approach (adapted from structurally analogous tetrahydrobenzothiophene derivatives) involves:
Intermediate preparation : Reacting a tetrahydrobenzothiophene precursor (e.g., methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) with chloroacetyl chloride under anhydrous conditions in dichloromethane (CH₂Cl₂) .
Reaction conditions : Reflux under nitrogen atmosphere for 12–18 hours to ensure complete acylation.
Purification : Use reverse-phase HPLC with a methanol-water gradient (30% → 100%) to isolate the product. Typical yields range from 47% to 67% depending on stoichiometry and solvent purity .
Q. How is the compound characterized to confirm its structural integrity?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- 1H/13C NMR : Confirm the presence of the chloroacetyl group (δ ~4.0–4.2 ppm for CH₂Cl in 1H NMR; ~170 ppm for carbonyl in 13C NMR) and tetrahydrobenzothiophene backbone (δ ~1.5–2.5 ppm for methyl and cyclohexene protons) .
- IR Spectroscopy : Detect characteristic absorptions for C=O (1680–1720 cm⁻¹), N–H (3300–3400 cm⁻¹), and C–O (1250–1300 cm⁻¹) .
- Melting Point : Validate purity (expected range: 210–220°C, analogous to derivatives in ).
Q. Example Spectral Data :
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Chloroacetyl CH₂ | 4.0–4.2 (1H) | - |
| Tetrahydro ring CH₃ | 1.5–1.8 (3H) | - |
| C=O (ester) | - | 1705 |
Q. What solvent systems are suitable for handling this compound?
Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For experimental use:
- Storage : Dissolve in dry DMSO (10 mM stock) at –20°C to prevent hydrolysis.
- Reaction Solvents : Prefer CH₂Cl₂ or THF for reactions requiring inert conditions .
- Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for TLC analysis or preparatory HPLC for bulk purification .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Methodological Answer: Yield optimization requires systematic parameter screening:
- Stoichiometry : Use 1.2–1.5 equivalents of chloroacetyl chloride to ensure complete acylation of the amino group .
- Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate acylation kinetics.
- Temperature Control : Monitor exothermic reactions via jacketed reactors to avoid side products (e.g., over-acylation).
- Quality Control : Implement in-line FTIR to track reaction progress and minimize purification losses .
Q. Experimental Design :
| Variable | Test Range | Optimal Value |
|---|---|---|
| Equivalents (Cl-acetyl) | 1.0–2.0 | 1.2 |
| Reaction Time (h) | 12–24 | 18 |
Q. What strategies resolve contradictions in biological activity data?
Methodological Answer: Discrepancies in antibacterial or enzyme inhibition data may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) and include positive controls (e.g., ciprofloxacin) .
- Structural Analogues : Compare activity with derivatives (e.g., tert-butyl or phenyl-substituted variants) to identify critical substituents .
- Mechanistic Studies : Use fluorescence quenching or molecular docking to assess target binding (e.g., bacterial gyrase or peptidoglycan synthesis enzymes) .
Case Study :
A 2021 study on tetrahydrothieno[2,3-c]pyridines demonstrated that substituting the benzyl group altered antibacterial potency by 3–5 fold, highlighting the role of lipophilicity .
Q. How are spectral anomalies (e.g., split NMR peaks) addressed?
Methodological Answer: Anomalies may indicate conformational flexibility or impurities:
- Dynamic NMR : Perform variable-temperature 1H NMR (e.g., 25°C to –40°C) to detect rotameric equilibria in the chloroacetyl group .
- 2D Techniques : Use HSQC and HMBC to assign overlapping signals in the tetrahydrobenzothiophene ring .
- Crystallography : Obtain single-crystal X-ray data (as in ) to resolve ambiguous stereochemistry .
Q. What computational methods predict the compound’s reactivity or bioactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrophilic sites (e.g., chloroacetyl group) for nucleophilic attack .
- Molecular Dynamics : Simulate binding to biological targets (e.g., using AutoDock Vina) to prioritize synthetic modifications .
- QSAR Models : Corinate substituent electronic parameters (Hammett σ) with bioactivity data from analogues to design potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
